
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is a complex organic compound that features a long hydrocarbon chain, an imidazole ring, and a propionate group. This compound is known for its surfactant properties and is often used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Heptadec-8-enyl Group: The long hydrocarbon chain is introduced via alkylation reactions, often using alkyl halides in the presence of a strong base.
Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically using ethylene oxide.
Propionate Formation: The final step involves the esterification of the ethoxylated imidazole with propionic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent quality and yield.
Purification Steps: Including distillation, crystallization, and filtration to remove impurities.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the imidazole and propionate groups interact with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and various hydrophobic-hydrophilic interfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol .
- Azelaic acid, compound with (Z)-2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol .
Uniqueness
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is unique due to its specific combination of a long hydrocarbon chain, an imidazole ring, and a propionate group. This combination imparts unique surfactant properties, making it highly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds.
Propriétés
Numéro CAS |
94108-69-7 |
|---|---|
Formule moléculaire |
C25H45N2NaO3 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
sodium;3-[2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C25H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h9-10H,2-8,11-23H2,1H3,(H,28,29);/q;+1/p-1/b10-9-; |
Clé InChI |
JTTGPWBSDIKCQU-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


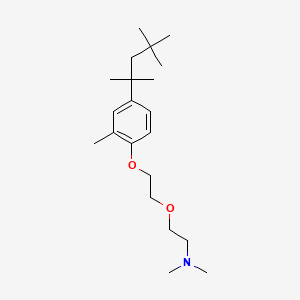
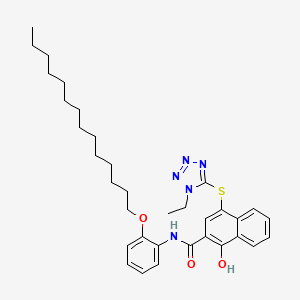
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
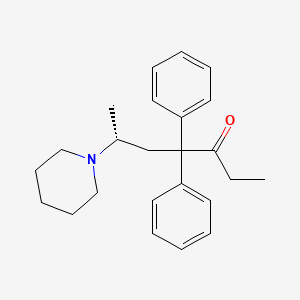
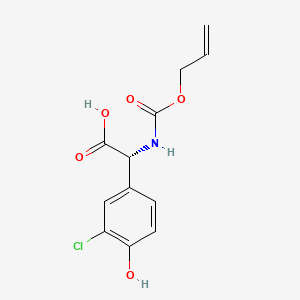
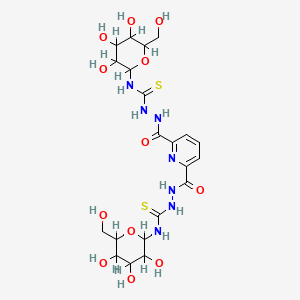
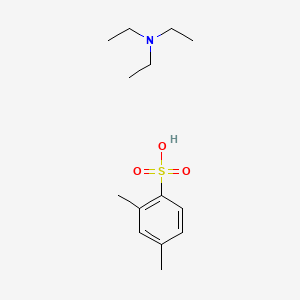

![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)


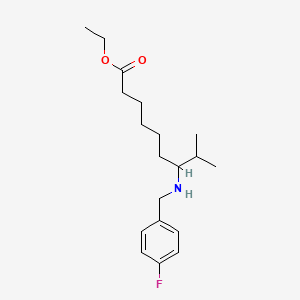
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
